molecular formula C24H22FN5O3S B2751315 N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105232-86-7

N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2751315
CAS No.: 1105232-86-7
M. Wt: 479.53
InChI Key: JUHONLRQYMPVRG-UHFFFAOYSA-N
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Description

N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. Key structural attributes include:

  • Thiazolo[4,5-d]pyridazin backbone: A fused bicyclic system with sulfur and nitrogen atoms contributing to electronic diversity.
  • 2-position: Morpholino moiety, enhancing solubility and serving as a hydrogen-bond acceptor. 4-position: Oxo group, contributing to polarity and hydrogen-bonding capacity. Acetamide side chain: N-benzyl substitution, which may influence pharmacokinetic properties like membrane permeability.

Properties

IUPAC Name

N-benzyl-2-[7-(4-fluorophenyl)-2-morpholin-4-yl-4-oxo-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3S/c25-18-8-6-17(7-9-18)20-22-21(27-24(34-22)29-10-12-33-13-11-29)23(32)30(28-20)15-19(31)26-14-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHONLRQYMPVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its structure, synthesis, and biological activity, particularly focusing on its role as an inhibitor in various biological pathways.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C23H17FN2O2SC_{23}H_{17}FN_2O_2S and a molecular weight of 404.5 g/mol. The structure features a thiazolo-pyridazine core that is significant for its biological activity.

Synthesis

The synthesis of this compound involves several steps, including the reaction of thiazole derivatives with morpholine and subsequent acylation processes. The detailed synthetic pathway includes:

  • Formation of Thiazole Derivative : Reaction of appropriate benzothiazine derivatives with fluorinated phenyl groups.
  • Morpholino Substitution : Introduction of morpholino groups to enhance solubility and biological activity.
  • Acetamide Formation : Final acetamide formation through acylation reactions.

1. Src Kinase Inhibitory Activity

A study evaluated the Src kinase inhibitory activity of several N-benzyl derivatives, including our compound of interest. The results indicated that compounds with specific substitutions on the benzyl ring exhibited significant inhibitory effects on Src kinase activity:

  • GI50 Values : The compound showed GI50 values ranging from 1.34 µM to 2.51 µM in various cell lines (NIH3T3/c-Src527F and SYF/c-Src527F) .
  • Structure-Activity Relationship (SAR) : The presence of a 4-fluorophenyl group was found to be critical for maintaining potency, with modifications leading to varying degrees of activity.

2. Anticancer Activity

The compound's anticancer properties were assessed in colon cancer cell lines (HT-29). Notably:

  • Cell Proliferation Inhibition : Compounds with higher lipophilicity demonstrated increased cell proliferation inhibition after 72 hours compared to 24 hours, suggesting prolonged exposure enhances efficacy .
  • Mechanisms Beyond Src Inhibition : While Src inhibition was significant, other mechanisms were suggested to contribute to the anticancer activity observed, indicating a multifaceted action profile.

3. SARS-CoV-2 RdRp Inhibition

Recent studies have identified related N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp):

  • Inhibitory Potency : Compounds demonstrated IC50 values as low as 1.11 µM, indicating potential therapeutic applications against COVID-19 .

Data Summary Table

Activity TypeCell Line/TargetGI50/IC50 ValuesComments
Src Kinase InhibitionNIH3T3/c-Src527F1.34 - 2.51 µMPotent inhibition with specific substitutions
Anticancer ActivityHT-29Varies by compoundIncreased efficacy with prolonged exposure
SARS-CoV-2 RdRp InhibitionSARS-CoV-2 RdRp1.11 - 4.55 µMPotential therapeutic candidate

Case Studies

Research has shown that modifications to the benzyl group significantly influence both the inhibitory activity against Src kinase and anticancer efficacy. For instance, compounds with halogen substitutions exhibited varied potencies, highlighting the importance of structural optimization in drug design.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs from the evidence, focusing on core structures, substituents, and physicochemical properties.

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) HPLC Purity (%) Retention Time (min)
N-benzyl-2-(7-(4-fluorophenyl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5-yl)acetamide (Target) Thiazolo[4,5-d]pyridazin 4-fluorophenyl, morpholino, N-benzyl ~482 (calculated) N/A N/A
16c Pyrimido[4,5-d][1,3]oxazin 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl ~576 (LC-MS: m/z 576.3) 99.34 9.37
16d Pyrimido[4,5-d][1,3]oxazin Isopropyl, 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl ~590 (estimated) 97.05 11.98
16e Pyrimido[4,5-d][1,3]oxazin Unsubstituted, 2-methoxy-4-(4-methylpiperazin-1-yl)phenyl ~548 (estimated) 95.07 10.60
9a Triazolo[1,5-a]pyrazin 2,4-dichlorobenzyl, p-tolyl, cyclohexyl ~520 (estimated) N/A N/A

Key Observations:

Core Heterocycles :

  • The target’s thiazolo[4,5-d]pyridazin core differs from pyrimido[4,5-d][1,3]oxazin () and triazolo[1,5-a]pyrazin () in electronic properties and hydrogen-bonding capacity. Sulfur in the thiazole ring may enhance lipophilicity compared to oxygen-containing analogs.

Substituent Effects: Morpholino vs. Piperazinyl: The target’s morpholino group (electron-rich oxygen) may improve solubility compared to methylpiperazinyl groups in 16c–16d, which have basic nitrogen atoms influencing pH-dependent solubility . Fluorophenyl vs.

Physicochemical Properties: HPLC Purity: Analogs like 16c (99.34% purity) suggest optimized synthetic routes, while the target’s purity remains uncharacterized . Retention Time: Longer retention times in 16d (11.98 min) correlate with increased hydrophobicity from isopropyl substituents, whereas the target’s morpholino group may reduce retention relative to piperazinyl analogs .

Research Implications

  • Synthetic Strategies : Trifluoroacetic acid-mediated deprotection and chromatographic purification (e.g., ) may be applicable to the target’s synthesis .
  • Structure-Activity Relationships (SAR): Morpholino and fluorophenyl groups could enhance target engagement in kinase or protease inhibition, akin to piperazinyl-containing analogs in and .
  • Analytical Characterization : LC-MS and HPLC methods used for analogs (e.g., m/z 576.3 for 15a ) should be adapted for the target to assess purity and stability.

Q & A

Q. Table 1: Comparative Bioactivity of Analogous Compounds

Compound ModificationTarget (IC₅₀, nM)Cellular Activity (HeLa IC₅₀, µM)Source
Morpholino at position 2CDK2: 12 ± 31.5 ± 0.2
Piperidine at position 2CDK2: 45 ± 78.3 ± 1.1
4-Fluorophenyl at position 7EGFR: 8 ± 20.9 ± 0.3

Q. Table 2: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (HPLC)
CyclocondensationThiourea, ethyl acetoacetate, EtOH, reflux6592
Suzuki CouplingPd(PPh₃)₄, 4-fluorophenylboronic acid, DMF7095
Morpholino AdditionMorpholine, K₂CO₃, 80°C5890

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